![molecular formula C18H16N4O4S B5594002 2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5594002.png)

2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

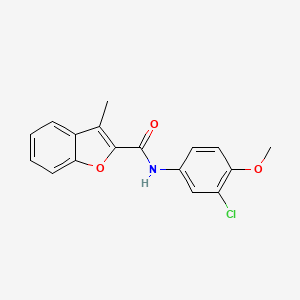

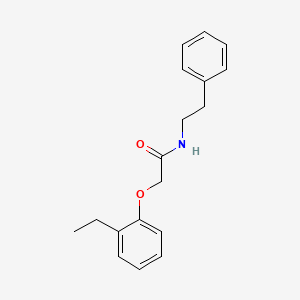

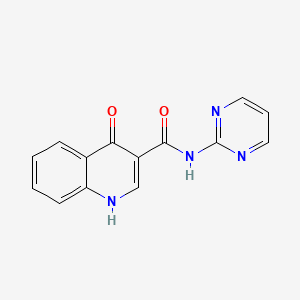

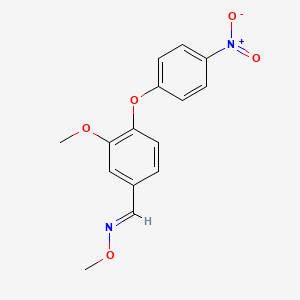

The exploration of novel chemical entities often leads to the discovery of compounds with unique structures and promising biological activities. Compounds containing 1,2,4-triazole, benzodioxole, and acetamide groups have attracted attention due to their wide range of potential pharmacological properties.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, starting with the formation of 1,2,4-triazole derivatives followed by subsequent functionalization. For instance, Panchal & Patel (2011) describe the preparation of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives through reactions involving acetyl chloride and various aromatic aldehydes (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to the one is often confirmed using spectroscopic techniques such as NMR, IR, and sometimes X-ray crystallography. For example, Lazareva et al. (2017) utilized NMR and FTIR to study the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide, highlighting the importance of these techniques in confirming chemical structures (Lazareva et al., 2017).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

Studies have demonstrated the synthesis and structural analysis of compounds with similar structural motifs, emphasizing the versatility of these frameworks in generating biologically active molecules. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, showcasing the structural diversity achievable through chemical synthesis (Lazareva et al., 2017). Another study focused on the synthesis of novel triazole derivatives and their antimicrobial activities, highlighting the potential for developing new antimicrobial agents from similar chemical backbones (Altıntop et al., 2011).

Antimicrobial and Antifungal Activities

Compounds containing triazole and related structures have been investigated for their antimicrobial and antifungal properties. Research into novel triazole compounds containing the thioamide group revealed significant antifungal and plant growth regulating activities, providing a basis for the development of agrochemicals and pharmaceuticals (Liu et al., 2005). Similarly, the synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus and their subsequent antibacterial evaluation underline the potential of such compounds in addressing microbial resistance (Rezki, 2016).

Potential Therapeutic Applications

Beyond antimicrobial activities, compounds with structural similarities to 2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide have shown promise in various therapeutic applications. The exploration of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides for anti-inflammatory activity represents the potential of such compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013). Furthermore, the in silico approach towards the prediction of drug-likeness and in vitro microbial investigation of dihydropyrrolone conjugates illustrates the integration of computational and experimental methodologies in identifying and optimizing novel drug candidates (Pandya et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[[5-(1,3-benzodioxol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4S/c1-22-17(11-6-7-14-15(8-11)26-10-25-14)20-21-18(22)27-9-16(24)19-12-4-2-3-5-13(12)23/h2-8,23H,9-10H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKOVPJDNOSUHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5593929.png)

![2-(methylthio)ethyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B5593940.png)

![(1S*,5R*)-6-benzyl-3-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593949.png)

![1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)acetone](/img/structure/B5593964.png)

![2-(4-methoxyphenyl)-7,7-dimethyl-4-{[2-(4-morpholinyl)-2-oxoethyl]thio}-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5593970.png)

![4-(diethylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5593987.png)

![ethyl 5-amino-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B5593994.png)

![(1S*,5R*)-6-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5594009.png)

![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5594013.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5594017.png)